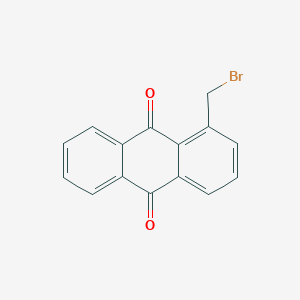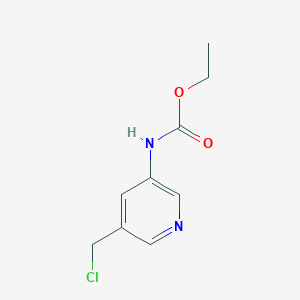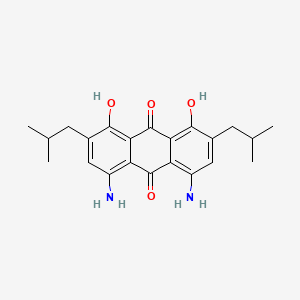
4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone is a complex organic compound with the molecular formula C22H26N2O4 and a molecular weight of 382.46 g/mol . This compound is known for its unique structure, which includes two amino groups, two hydroxyl groups, and two isobutyl groups attached to an anthraquinone core. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone involves multiple steps. One common method includes the reaction of 1,8-dihydroxyanthraquinone with isobutylamine under specific conditions to introduce the isobutyl groups. . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials.
Mecanismo De Acción
The mechanism of action of 4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with DNA and proteins .
Comparación Con Compuestos Similares
4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone can be compared with other anthraquinone derivatives, such as:
1,5-Diamino-4,8-dihydroxyanthraquinone: Similar in structure but lacks the isobutyl groups.
1,8-Dihydroxyanthraquinone: Lacks the amino and isobutyl groups, making it less reactive in certain chemical reactions.
The presence of both amino and isobutyl groups in this compound makes it unique and versatile for various applications.
Propiedades
Número CAS |
76643-49-7 |
|---|---|
Fórmula molecular |
C22H26N2O4 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
4,5-diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O4/c1-9(2)5-11-7-13(23)15-17(19(11)25)22(28)18-16(21(15)27)14(24)8-12(20(18)26)6-10(3)4/h7-10,25-26H,5-6,23-24H2,1-4H3 |
Clave InChI |
CZJZMSRDRZJNSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=C2C(=C1O)C(=O)C3=C(C(=CC(=C3C2=O)N)CC(C)C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


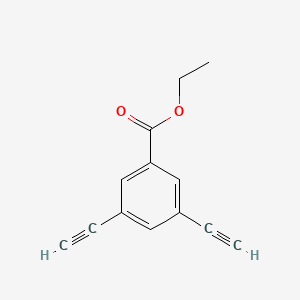
![1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13136520.png)
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)
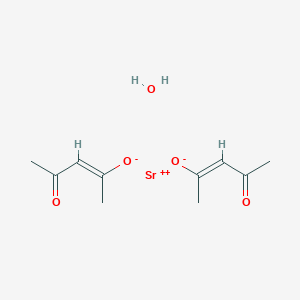
![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine](/img/structure/B13136546.png)
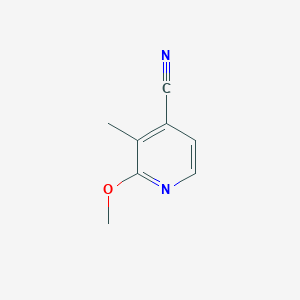
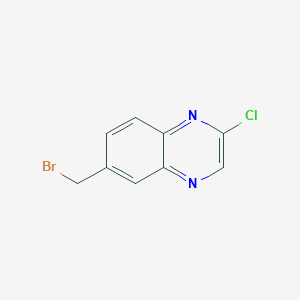
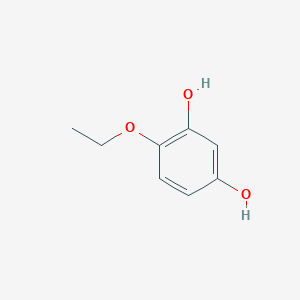
![[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-](/img/structure/B13136565.png)


